(2E)-1,3-Thiazolidine-2,4-dione 2-oxime
Description
Overview of the Thiazolidine-2,4-dione (TZD) Ring System Significance in Organic and Medicinal Chemistry Research
The Thiazolidine-2,4-dione (TZD) ring system is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and carbonyl groups at positions 2 and 4. researchgate.net This structure is recognized as a highly significant and versatile moiety in medicinal chemistry due to its wide range of biological activities. nih.gov The TZD scaffold is a key component in numerous compounds that have been investigated for various therapeutic purposes. nih.gove3s-conferences.org
The versatility of the TZD ring stems from the ability to introduce diverse substituents at the 3rd and 5th positions, which significantly influences its biological properties. researchgate.netnih.gov This structural flexibility has allowed for the development of a vast library of derivatives. Research has demonstrated that TZD analogues exhibit a broad spectrum of pharmacological activities, including:
Antidiabetic: TZD derivatives, famously known as "glitazones," can improve insulin (B600854) resistance, making them crucial in the management of type 2 diabetes. researchgate.netnih.gov They often act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov
Antimicrobial: Many TZD derivatives have shown potent activity against various bacterial and fungal strains. nih.gove3s-conferences.org Their mechanism can involve the inhibition of cytoplasmic Mur ligases. nih.gov
Anticancer: TZDs have been found to suppress the growth of several cancer cell lines, including breast, colon, and prostate cancer. nih.govnih.gov The mechanisms include inducing apoptosis and disrupting the cell cycle. nih.gov
Anti-inflammatory: Certain TZD conjugates have been evaluated for their ability to reduce inflammatory markers. nih.gov
Antioxidant: The TZD scaffold can contribute to antioxidant activity by scavenging reactive oxygen species (ROS). nih.govnih.gov
The TZD moiety is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a multitude of biological targets. researchgate.netnih.gov
Contextualization of Oxime Functionality within Thiazolidine (B150603) Derivative Chemistry
Oximes are a class of chemical compounds with the general formula RR'C=NOH, formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. researchgate.net The incorporation of an oxime functional group into other chemical scaffolds, including thiazolidine derivatives, is a strategy employed in medicinal chemistry to create new bioactive molecules. researchgate.net
The significance of oxime functionality lies in several key areas:
Pharmacophore Feature: The presence of a hydrogen bond donor and acceptor in the oxime group makes it a valuable pharmacophore in drug design. researchgate.net
Bioconjugation: Oxime ligation, the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond, is a widely used chemoselective reaction in bioconjugation. nih.govresearchgate.net This technique is utilized for labeling peptides and proteins. nih.govunipd.it
Synthetic Utility: The oxime group can serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse derivative libraries.
In the context of thiazolidine chemistry, the introduction of an oxime at the 2-position of the 1,3-Thiazolidine-2,4-dione ring, as seen in (2E)-1,3-Thiazolidine-2,4-dione 2-oxime, transforms one of the carbonyl groups. This modification can significantly alter the electronic properties and steric profile of the molecule, potentially leading to novel biological activities and target interactions.
Academic Research Landscape of this compound and Analogues
While specific research focusing exclusively on this compound is not extensively documented in readily available literature, the broader academic landscape is rich with studies on TZD analogues and hybrids. Researchers continuously explore the synthesis of novel TZD derivatives to investigate their therapeutic potential. researchgate.netnih.gov
A common synthetic strategy to create derivatives at the 5-position of the TZD ring is the Knoevenagel condensation. nih.govtandfonline.com This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group at the C-5 position of the TZD core. Further modifications, such as Mannich reactions, can be used to introduce additional diversity. tandfonline.com
| Compound/Derivative Series | Cancer Cell Lines Tested | Reported Activity (IC50 values) | Reference |
|---|---|---|---|
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives (e.g., compound 3a) | HeLa, HT29, A549, MCF-7 | Compound 3a: IC50 = 55 µM (HeLa), 40 µM (HT29), 38 µM (A549), 50 µM (MCF-7) | researchgate.net |
| 5-benzylidene thiazolidine-2,4-dione derivatives | L1210, FM3A, CEM, HeLa | IC50 values ranging from 0.19 to 3.2 µM | nih.gov |
| TZD-2-oxoindoline hybrids (e.g., compound 12a) | Caco-2, HepG-2, MDA-MB-231 | Compound 12a: IC50 = 2 µM (Caco-2), 10 µM (HepG-2), 40 µM (MDA-MB-231) | nih.gov |
| Diaryl pyrazoline thiazolidinediones (e.g., compounds 29b, 30b) | VEGFR-2 and HDAC4 inhibition | Compounds 29b & 30b: IC50 = 5 µM (VEGFR-2); 0.34 & 0.36 µM (HDAC4) | nih.gov |
| Compound/Derivative Series | Microbial Strains Tested | Reported Activity | Reference |
|---|---|---|---|
| 3,5-Disubstituted Thiazolidin-2,4-dione analogues (MP2, MM6, MM7, MM8) | Various bacterial strains | Promising antimicrobial potential | tandfonline.com |
| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives | Various microbes | Evaluated for antimicrobial action | nih.gov |
| N-substituted thiazolidine-2,4-dione derivatives (am6, am7) | Bacterial and fungal strains | Showed superior antimicrobial potential compared to standards | nih.gov |
| Compound/Derivative Series | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione-pyrazole conjugates (GB14) | Antidiabetic | Significant blood glucose lowering activity; alpha-amylase inhibitor | nih.gov |
| Thiazolidine-2,4-dione-pyrazole conjugates (GB7) | Anti-inflammatory & Antioxidant | Potent anti-inflammatory agent; good antioxidant activity | nih.gov |
| 3,5-Disubstituted Thiazolidin-2,4-dione analogue (MM4) | Antioxidant | Exhibited better antioxidant potential in its series | tandfonline.com |
The molecular hybridization of the TZD nucleus with other pharmacologically active moieties, such as pyrazole, 2-oxoindoline, and 1,2-dihydroquinolones, is a prominent strategy to develop novel compounds with enhanced or dual activities. nih.govnih.gov These studies often involve in silico docking to predict the binding interactions of the designed molecules with specific protein targets, such as VEGFR-2, which is crucial in cancer progression. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
InChI Key |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NO)S1 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton NMR (¹H-NMR) Analysis of Oxime, Ring, and Substituent Protons
Specific ¹H-NMR data for (2E)-1,3-Thiazolidine-2,4-dione 2-oxime is not available in the reviewed literature.
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation
Specific ¹³C-NMR data for this compound is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific IR spectrum for this compound is not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound is not available in the reviewed literature.
Elemental Analysis for Compositional Verification
Specific elemental analysis data for this compound is not available in the reviewed literature.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate molecular properties and predict the chemical behavior of compounds. For the 1,3-Thiazolidine-2,4-dione scaffold, DFT studies have been instrumental in characterizing its electronic properties, reactivity, and conformational landscape.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net
For the parent compound, 1,3-Thiazolidine-2,4-dione, DFT calculations have determined the energies of these orbitals. researchgate.net The introduction of the 2-oxime group (=N-OH) in (2E)-1,3-Thiazolidine-2,4-dione 2-oxime is expected to modulate these electronic properties significantly by introducing additional lone pairs and a π-system, which can alter the energy levels of the frontier orbitals. Studies on various thiazolidinone derivatives show HOMO-LUMO band gaps in the range of 0.149 to 0.158 eV. researchgate.net
| Parameter | Energy (a.u.) |
|---|---|
| HOMO | -0.2720 |
| LUMO | -0.0382 |
| Energy Gap (ΔE) | 0.2338 |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). nih.gov These parameters help in rationalizing the chemical behavior of the molecule in reactions.
Local reactivity can be understood by analyzing the molecular electrostatic potential (MESP) and the Laplacian of the electron density. researchgate.net MESP maps illustrate the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.netresearchgate.net For the 1,3-Thiazolidine-2,4-dione nucleus, the oxygen atoms of the carbonyl groups typically represent the most negative potential sites, making them targets for electrophilic attack. researchgate.net
| Property | Calculated Value |
|---|---|
| Heat of Formation | -62.8742 kcal/mol |
| Dipole Moment | 1.4186 D |
DFT calculations are highly effective for studying the energetics of reaction pathways, including transition states and the relative stability of isomers and tautomers. A detailed DFT investigation of the parent 1,3-Thiazolidine-2,4-dione revealed the existence of five possible tautomers. researchgate.net The results concluded that the diketo form is the most stable tautomer, providing a foundational understanding of the core structure's stability. researchgate.net
The conformational flexibility of the five-membered thiazolidine (B150603) ring and the orientation of its substituents are key determinants of its biological activity. The 1,3-Thiazolidine-2,4-dione ring is not perfectly planar. researchgate.net X-ray crystallography and computational studies on related compounds like 3-substituted thiazolidine-2-thiones show that the ring adopts a puckered conformation. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how ligands interact with the binding sites of macromolecular targets, such as proteins.
The 1,3-Thiazolidine-2,4-dione (TZD) scaffold is a well-known pharmacophore found in drugs targeting various diseases. nih.govnih.gov Although docking studies specifically for this compound are not prominently reported, extensive research on other TZD derivatives provides a strong basis for predicting its potential biological targets and interaction patterns. Key targets for TZD derivatives include Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) for type 2 diabetes and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer. nih.govijper.org
Docking studies of TZD derivatives into the PPAR-γ active site have shown that the acidic thiazolidinedione head group is crucial for binding, forming key hydrogen bonds with amino acid residues like Ser289, His323, His449, and Tyr473. ijper.orgresearchgate.net Similarly, in VEGFR-2, TZD derivatives typically occupy the ATP-binding pocket, interacting with residues in the hinge region, such as Cys919. nih.govrsc.org
The binding affinities, often expressed as a docking score or binding free energy in kcal/mol, indicate the stability of the ligand-protein complex. Lower negative values suggest stronger binding.
| Derivative Class | Target Protein (PDB ID) | Binding Score / Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| 5-(substituted benzylidene) TZD | PPAR-γ | -6.6 | Phe287, Leu270, Gly204, Arg288, Ser342, Gln283, Arg280 researchgate.net |
| 5-(2-pyridinylbenzylidene) TZD | PPAR-γ | Not Specified | Leu270, Gln283, Arg288 ijper.org |
| Novel TZD-acetamide hybrids | VEGFR-2 (4ASD) | -9.58 to -11.02 | Cys919 (H-bond), Glu885, Asp1046 nih.gov |
| Novel TZD derivatives | VEGFR-2 (4ASD) | -10.45 to -12.31 | Cys919 (H-bond), Glu885, Asp1046 rsc.org |
| Novel TZD-thiophene hybrids | PPAR-γ (2PRG) | -7.64 to -7.76 | Ser289, Tyr473, His323, His449 nih.gov |
Prediction of Preferred Binding Modes within Receptor Active Sites
Molecular docking is a fundamental computational technique used to predict the preferred binding orientation of a ligand within the active site of a target protein. For thiazolidine-2,4-dione derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Protein Tyrosine Phosphatase 1B (PTP1B), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govrsc.org
Studies on oxime derivatives of the 5-benzyl-2,4-thiazolidinedione scaffold have shown that they occupy a similar binding domain within the PPAR-γ ligand-binding domain (LBD) as other established TZD agonists. psu.edu The LBD of PPAR-γ features a characteristic Y-shaped cavity formed by α-helices 3, 7, and 10. psu.edu The thiazolidinedione head group is a critical pharmacophore that typically forms key hydrogen bonds with amino acid residues in the active site. For instance, interactions with histidine (His-323, His-449), serine (Ser-289), and tyrosine (Tyr-473) residues are crucial for anchoring the ligand and initiating the conformational changes required for receptor activation. psu.edu
Molecular Dynamics (MD) Simulations
Investigation of Ligand-Receptor Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical motions of atoms and molecules over time, providing insights into the stability and dynamics of ligand-receptor complexes. nih.gov For thiazolidinedione derivatives, MD simulations are often employed to validate the binding poses predicted by molecular docking and to assess the stability of the complex under conditions that mimic the physiological environment. nih.govresearchgate.net
A key metric used to evaluate the stability of a complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD of the protein's backbone atoms and the ligand is calculated over the simulation trajectory. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site without significant conformational changes. nih.gov Studies on TZD derivatives complexed with targets like PPAR-γ have reported RMSD values of less than 4 Å, which is considered acceptable for demonstrating the stability of the docked pose. nih.gov
MD simulations also provide detailed information on the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. By analyzing the persistence of these interactions over the simulation time, researchers can identify the key amino acid residues responsible for anchoring the ligand. This dynamic view of the binding process is crucial for understanding the structural basis of a ligand's activity and for the rational design of analogues with improved binding affinity and stability. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Correlation of Molecular Descriptors with Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For thiazolidinedione derivatives, 2D and 3D-QSAR studies have been successfully applied to identify the key molecular features that govern their activity as, for example, antihyperglycemic agents or enzyme inhibitors. nih.govnih.govresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed biological activity. nih.gov These descriptors can be categorized as thermodynamic (e.g., LogP), topological (e.g., molecular connectivity indices), electronic (e.g., atomic charges), and steric or shape-based. nih.govnih.gov
For instance, QSAR studies on TZD derivatives as antihyperglycemic agents have revealed that both electronic and steric properties play a crucial role. nih.gov A three-dimensional QSAR (3D-QSAR) study on TZD derivatives as PTP1B inhibitors indicated that electrostatic and shape potentials are indispensable molecular features that can be optimized to enhance inhibitory activity. nih.gov The presence of the oxime group in this compound would significantly influence several key descriptors, such as polarity, hydrogen bonding capacity, and electrostatic potential, which in turn would be expected to modulate its biological activity according to established QSAR models for this class of compounds.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazolidinedione Derivatives
| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Influences drug absorption and distribution. nih.gov |
| Electronic | Sum of charges on N and O atoms (ABSQon) | Relates to the molecule's ability to form electrostatic interactions and hydrogen bonds. nih.gov |
| Topological | Wiener Index | Describes molecular branching and size. |
| Steric/Shape | Molecular Volume | Relates to the fit of the ligand within the receptor's binding pocket. |
| 3D-QSAR Fields | Electrostatic and Shape Potentials | Maps regions where positive/negative charge or steric bulk is favorable or unfavorable for activity. nih.gov |
In Silico Prediction of Relevant Drug-Likeness Parameters
In the early stages of drug discovery, in silico methods are widely used to predict the drug-likeness of candidate molecules. These predictions help to prioritize compounds with favorable physicochemical properties that are more likely to be developed into oral medications. A commonly used framework for assessing drug-likeness is Lipinski's Rule of Five. nih.gov
Computational tools and servers are available to calculate these parameters for novel structures. mdpi.com For thiazolidinedione derivatives, studies often report these in silico predictions to assess their potential as drug candidates. nih.govtandfonline.com The analysis typically includes parameters such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Another important parameter is the topological polar surface area (TPSA), which is a good indicator of a drug's potential for membrane permeability. mdpi.com
Derivatives of the thiazolidinedione scaffold generally exhibit favorable drug-like properties. nih.govresearchgate.net The introduction of the oxime group in this compound is expected to result in a molecule that adheres to these general principles of drug-likeness, possessing a molecular weight, polarity, and hydrogen bonding capacity within the ranges considered favorable for oral bioavailability.
Table 2: Predicted Drug-Likeness Parameters for Thiazolidinedione Derivatives Based on Lipinski's Rule of Five
| Parameter | Lipinski's Rule of Five Guideline | Typical Range for TZD Derivatives |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol | 200 - 450 g/mol |
| LogP | ≤ 5 | 1.0 - 4.0 |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 - 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 - 6 |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 60 - 100 Ų |
Biological Activities and Structure Activity Relationship Sar Studies in Vitro and Preclinical
Anticancer and Cytotoxic Activities (In Vitro Cell Line Studies)
The fight against cancer is a primary focus of research into these compounds, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.
Derivatives of thiazolidine-2,4-dione have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often dose-dependent and vary based on the specific chemical modifications of the parent molecule.
Research has shown that certain 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives exhibit potent activity. For instance, one such compound was found to be active against a full panel of 60 human tumor cell lines. ijlpr.comresearchgate.net Notably, it showed significant growth inhibition (GI50) against renal cancer cell line RXF 393 (1.15 μM), breast cancer cell line MDA-MB-468 (1.11 μM), and non-small cell lung cancer cell line NCI-H522 (1.36 μM). ijlpr.comresearchgate.net Further studies on other derivatives have revealed promising IC50 values against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and lung carcinoma (A549) cell lines. nih.gov For example, compounds 5g and 4g were particularly effective against HepG2 cells with IC50 values of 3.86 and 6.22 μM, respectively. nih.gov A series of thiazolidine-2,4-dione-biphenyl derivatives also showed moderate to good anticancer activity against HeLa, PC3, MDA-MB-231, and HepG2 cell lines. waocp.org
| Compound | Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| Compound 5d (NSC: 768619/1) | RXF 393 (Renal) | 1.15 | ijlpr.comresearchgate.net |
| Compound 5d (NSC: 768619/1) | MDA-MB-468 (Breast) | 1.11 | ijlpr.comresearchgate.net |
| Compound 5d (NSC: 768619/1) | NCI-H522 (Lung) | 1.36 | ijlpr.comresearchgate.net |
| Compound 5d (NSC: 768619/1) | COLO 205 (Colon) | 1.64 | ijlpr.comresearchgate.net |
| Compound 5d (NSC: 768619/1) | PC-3 (Prostate) | 1.90 | ijlpr.comresearchgate.net |
| Compound 5g | HepG2 (Liver) | 3.86 | nih.gov |
| Compound 4g | HepG2 (Liver) | 6.22 | nih.gov |
| Compound 5g | A549 (Lung) | 7.55 | nih.gov |
| Compound 5g | HCT116 (Colon) | 9.04 | nih.gov |
| Compound 5g | MCF-7 (Breast) | 10.65 | nih.gov |
| Compound 14a | Caco-2 (Colon) | 1.5 | plos.org |
| Compound 14a | HepG2 (Liver) | 31.5 | plos.org |
| Compound 7f | HepG2 (Liver) | 6.19 | nih.gov |
| Compound 7f | HCT116 (Colon) | 5.47 | nih.gov |
| Compound 7f | MCF-7 (Breast) | 7.26 | nih.gov |
A key mechanism behind the anticancer activity of these derivatives is their ability to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target, playing a vital role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Numerous studies have identified potent thiazolidine-2,4-dione-based inhibitors of VEGFR-2. For instance, a series of derivatives bearing furan (B31954) and/or thiophene (B33073) heterocyclic rings were synthesized and evaluated for their VEGFR-2 inhibitory effects. rsc.org Compounds 5g, 4g, and 4f were found to be highly effective, with IC50 values of 0.080, 0.083, and 0.095 μM, respectively, comparable to the standard inhibitor sorafenib (B1663141) (IC50 = 0.084 μM). rsc.org Another study on 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives identified compound 7f as a potent VEGFR-2 inhibitor with an IC50 of 0.12 µM, nearly as active as sorafenib (IC50 = 0.10 µM). nih.gov Furthermore, quinoline (B57606) and indoline (B122111) derivatives of thiazolidine-2,4-dione have also shown significant VEGFR-2 inhibitory activity, with compounds 10a and 14c exhibiting IC50 values of 65.16 nM and 81.46 nM, respectively. plos.org
| Compound | VEGFR-2 Inhibition (IC50) | Reference |
|---|---|---|
| Compound 5g | 0.080 µM | rsc.org |
| Compound 4g | 0.083 µM | rsc.org |
| Compound 4f | 0.095 µM | rsc.org |
| Sorafenib (Reference) | 0.084 µM | rsc.org |
| Compound 7f | 0.12 µM | nih.gov |
| Sorafenib (Reference) | 0.10 µM | nih.gov |
| Compound 10a | 65.16 nM | plos.org |
| Compound 14c | 81.46 nM | plos.org |
| Sorafenib (Reference) | 53.65 nM | plos.org |
| Compound 22 | 0.079 µM | nih.gov |
| Sorafenib (Reference) | 0.046 µM | nih.gov |
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some thiazolidine-2,4-dione derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
For example, a novel series of thiazole-based chalcones were evaluated for their ability to inhibit tubulin polymerization. Compound 2e demonstrated significant inhibition with an IC50 value of 7.78 μM. mdpi.com In another study, a series of thiazole (B1198619) derivatives were identified as tubulin polymerization inhibitors, with compound 10a being the most effective, exhibiting an IC50 of 2.69 µM, which was more potent than the reference compound combretastatin (B1194345) A-4 (IC50 = 8.33 µM). nih.gov
| Compound | Tubulin Polymerization Inhibition (IC50 in µM) | Reference |
|---|---|---|
| Compound 2e | 7.78 | mdpi.com |
| Combretastatin A-4 (Reference) | 4.93 | mdpi.com |
| Compound 10a | 2.69 | nih.gov |
| Combretastatin A-4 (Reference) | 8.33 | nih.gov |
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and cell death, making them attractive targets for anticancer drugs.
Certain thiazacridine and imidazacridine derivatives, which are hybrids containing the thiazolidinedione scaffold, have been shown to inhibit human topoisomerase I. semanticscholar.org For instance, compounds 6 and 7 demonstrated moderate inhibitory activity at concentrations of 100 and 200 μM. semanticscholar.org Another study on thiazacridine derivatives confirmed their ability to inhibit DNA topoisomerase I in a cell-free system, contributing to their apoptotic effects in human colon carcinoma cells. nih.gov Furthermore, novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids have been identified as inhibitors of both human topoisomerase I and II. Compound 7e was found to block both enzymes, while compounds 7c and 7d were selective for topoisomerase II. mdpi.com Research on acridine–thiosemicarbazone derivatives also revealed interesting inhibition of topoisomerase IIα, with compounds DL-01, DL-07, and DL-08 showing 77%, 74%, and 79% inhibition, respectively, at 100 µM. mdpi.com
Antidiabetic Activity (In Vitro Mechanisms)
Beyond their anticancer properties, thiazolidine-2,4-dione derivatives are well-known for their antidiabetic effects, primarily through the activation of a specific nuclear receptor.
The primary mechanism for the antidiabetic activity of this class of compounds is their role as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). PPAR-γ is a key regulator of glucose and lipid metabolism. nih.gov Activation of PPAR-γ by thiazolidinedione derivatives enhances insulin (B600854) sensitivity in peripheral tissues, leading to improved glucose uptake and lower blood glucose levels. nih.gov
Different derivatives exhibit varying potencies as PPAR-γ agonists. For example, the well-known antidiabetic drug rosiglitazone (B1679542) is a potent PPAR-γ activator with an EC50 of 0.009 µmol/L. nih.gov A novel thiazolidinedione derivative, CLX-0921, was identified as a weaker activator of PPAR-γ with an EC50 of 0.284 µmol/L, yet it demonstrated potent glucose-lowering activity in vivo. nih.gov The binding affinity of these compounds to PPAR-γ is a critical determinant of their therapeutic efficacy. For instance, the potent antidiabetic agent BRL49653 binds to PPAR-γ with a high affinity, having a Kd of approximately 40 nM. researchgate.net The development of new thiazolidine-2,4-dione derivatives continues to focus on optimizing their PPAR-γ agonistic activity to achieve better therapeutic outcomes. nih.gov
| Compound | PPAR-γ Agonism (EC50/Kd) | Reference |
|---|---|---|
| Rosiglitazone | 0.009 µmol/L (EC50) | nih.gov |
| CLX-0921 | 0.284 µmol/L (EC50) | nih.gov |
| BRL49653 | ~40 nM (Kd) | researchgate.net |
Aldose Reductase Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of long-term diabetic complications such as retinopathy, nephropathy, and neuropathy. nih.gov Consequently, inhibitors of aldose reductase are considered potential therapeutic agents for managing these conditions. nih.gov
Derivatives of 1,3-thiazolidine-2,4-dione have been extensively investigated as aldose reductase inhibitors (ARIs). nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the arylidene group at the 5-position of the TZD scaffold is crucial for inhibitory potency. For instance, one study identified 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione as a particularly potent uncompetitive inhibitor of human aldose reductase. scispace.com The introduction of different substituents on the benzylidene moiety significantly influences the activity. Another study highlighted 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione as having the greatest inhibition capacity among a series of tested compounds. researchgate.net The development of hybrid molecules incorporating the TZD ring with other pharmacologically active scaffolds, such as benzothiazole, has also yielded potent AR inhibitors. nih.gov
Table 1: Aldose Reductase Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound | Inhibition Rate (%) | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Source |
|---|---|---|---|---|---|
| 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione | 91.11 | - | - | - | researchgate.net |
| 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione | - | 0.382 | 0.445 | Uncompetitive | scispace.com |
| Benzothiazole-TZD Hybrid (Compound 8b) | - | 0.16 | - | Non-competitive | nih.gov |
| 5-(5-Chloro-2-hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione | - | 0.533 | 0.943 | Non-competitive | scispace.com |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay glucose absorption, representing an effective strategy for managing type II diabetes mellitus. nih.govnih.gov
Numerous studies have demonstrated that thiazolidine-2,4-dione derivatives are potent inhibitors of α-glucosidase, often exhibiting significantly greater activity than the standard drug, acarbose. nih.govnih.gov A series of novel TZD derivatives showed inhibitory activity in the micromolar range, with IC₅₀ values from 0.52 to 9.31 µM, compared to acarbose's IC₅₀ of 654.35 µM. nih.gov SAR analysis indicates that the nature and position of substituents on the benzylidene ring attached to the TZD core are critical for activity. For example, compounds with the TZD or rhodanine (B49660) group at the 4-position of the phenyl ring generally display the best activity. nih.gov Kinetic studies on one of the most potent compounds revealed a reversible and mixed-type inhibition mechanism. nih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Series/Name | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Source |
|---|---|---|---|
| Novel TZD Derivatives (5a-5k, 6a-6k) | 5.44 - 50.45 | 817.38 | nih.gov |
| TZD Derivatives (C1-C36) | 0.52 - 9.31 | 654.35 | nih.gov |
| Compound 6k | 5.44 | 817.38 | nih.gov |
| Compound 6h | 6.59 | 817.38 | nih.gov |
| Compound 6b | 7.72 | 817.38 | nih.gov |
| Compound C23 | 0.52 (approx.) | 654.35 | nih.gov |
Antimicrobial Activities (In Vitro)
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The rise of drug-resistant bacteria presents a serious global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Thiazolidine-2,4-dione derivatives have emerged as a promising class of compounds with significant antibacterial properties. nih.govmdpi.com
These compounds have been evaluated against a panel of both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.netnih.gov The antibacterial activity is highly dependent on the substitutions on the TZD nucleus. For instance, SAR studies have shown that electron-withdrawing groups like chloro, bromo, and nitro on the arylidene moiety at the 5-position can enhance antibacterial efficacy. mdpi.comijcrt.org Some TZD-based chlorophenylthiosemicarbazone hybrids have demonstrated potent activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values as low as 3.91 mg/L, which is comparable to or better than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov However, activity against Gram-negative bacteria is often weaker or absent in many derivatives. nih.govmdpi.com
Table 3: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| TZD-chlorophenylthiosemicarbazone hybrids | Gram-positive strains | 3.91 - 15.63 mg/L | nih.gov |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | Active (weak to moderate) | mdpi.comresearchgate.net |
| TZD derivatives with -OH, -OCH₃, -Cl, -NO₂ substituents | B. licheniformis, E. coli, P. aeruginosa, S. aureus | Broad spectrum activity | nih.gov |
| 5-(O-chlorobenzylidene)-3-phenyl sulphonyl TZD | S. aureus | Max. zone of inhibition (28mm) | ijcrt.org |
| TZD-chlorophenylthiosemicarbazone hybrids | Gram-negative strains | Inactive up to 1000 mg/L | nih.gov |
Antifungal Efficacy against Fungal Strains
Infections caused by fungal pathogens, particularly opportunistic species like Candida albicans, are a growing concern, especially in immunocompromised individuals. frontiersin.org The limited number of available antifungal drug classes and the emergence of resistance highlight the need for novel therapeutic options. nih.gov Thiazolidine-2,4-dione derivatives have demonstrated significant in vitro antifungal activity against a variety of fungal strains. mdpi.comnih.gov
Studies have shown the efficacy of these compounds against clinically relevant yeasts such as Candida albicans, non-albicans Candida species, and filamentous fungi. mdpi.comresearchgate.netnih.gov The antifungal potency is closely linked to the chemical structure of the derivatives. For example, 5-arylidene-2,4-thiazolidinediones containing halogen and hydroxy groups have exhibited high fungistatic and fungicidal activity, causing morphological changes in the yeast cell wall. nih.gov Some derivatives have shown better activity against certain strains than standard drugs like fluconazole (B54011) and itraconazole. mdpi.comrsc.org
Table 4: Antifungal Activity of Selected Thiazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| 5-Arylidene-2,4-thiazolidinediones | Candida spp. | High fungistatic and fungicidal activity | nih.gov |
| TZD Carboxamide and Amino Acid Derivatives | C. albicans | Weak to moderate activity | mdpi.comresearchgate.net |
| TZD derivatives (am32, am33) | Fungal strains | Equipotent to fluconazole | mdpi.com |
| TZD derivatives with -OH, -OCH₃, -Cl, -NO₂ substituents | A. niger, A. brassicicola, C. murorum, F. oxysporum | Broad spectrum activity | nih.gov |
Anti-tubercular Activity (e.g., against M. tuberculosis H37Rv) and DprE1 Inhibition
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide, with drug-resistant strains posing a significant threat. nih.govnih.gov This has spurred research into new anti-tubercular agents with novel mechanisms of action. Thiazolidinone-based compounds have shown considerable promise in this area. nih.govnih.gov
Several studies have reported the synthesis of TZD-based hybrids that exhibit high antimycobacterial activity against the reference M. tuberculosis H37Rv strain and other wild-type strains, with some compounds showing MICs in the sub-micromolar range (0.078–0.283 µM). nih.govnih.govresearchgate.net A key target for many new anti-tubercular drugs is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. researchgate.netplos.org Inhibition of DprE1 effectively blocks cell wall formation, leading to bacterial death. plos.org While research is ongoing to fully elucidate the mechanism, the potent activity of TZD derivatives makes them a promising scaffold for developing new DprE1 inhibitors and effective coadjuvants for existing TB therapies. nih.govnih.gov
Table 5: Anti-tubercular Activity of Thiazolidine-2,4-dione Hybrids This table is interactive. You can sort and filter the data.
| Compound Type | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| TZD-thiosemicarbazone/pyridinecarbohydrazone hybrids | M. tuberculosis H37Rv & wild strains | 0.078 - 0.283 µM | nih.govnih.govresearchgate.net |
Antioxidant Activity (In Vitro Free Radical Scavenging Assays)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. nih.gov The thiazolidine-2,4-dione scaffold has been incorporated into molecules designed to possess antioxidant properties. mdpi.com
Table 6: In Vitro Antioxidant Activity of Thiazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Assay | Scavenging Activity | Source |
|---|---|---|---|
| Flavonyl-thiazolidine-2,4-diones | Superoxide Anion | 28 - 50% | nih.gov |
| Flavonyl-thiazolidine-2,4-diones | Hydroxyl Radical | 16.7 - 76.7% | nih.gov |
| Flavonyl-thiazolidine-2,4-diones | DPPH Radical | 9 - 40% | nih.gov |
| 2,4-dichlorothiazolyl TZD derivatives | DPPH Radical | Strong scavenging at 10⁻³ M | researchgate.net |
| Phenolic TZD derivatives | Lipid Peroxidation Inhibition | 23.0 - 84.2% | frontiersin.org |
Anti-inflammatory Activity (In Vitro Models, e.g., enzyme inhibition)
Thiazolidine-2,4-dione derivatives are recognized for their anti-inflammatory potential. nih.gov The mechanism of action for this activity is often explored through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) isoenzymes. Molecular docking studies have been employed to predict the binding affinity of TZD derivatives to COX-1 and COX-2 enzymes. For instance, in a study of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, specific compounds were identified that exhibited high binding affinity for COX isoenzymes, suggesting their potential as anti-inflammatory agents. mdpi.com
Structure-activity relationship studies indicate that the anti-inflammatory properties of these compounds are sensitive to the nature of substituents on the aromatic ring. It has been observed that the presence of electron-withdrawing groups at the para position of a phenyl ring attached to the TZD core is associated with anti-inflammatory activity. mdpi.com In one study, a series of thiazolidine-2,4-dione-pyrazole conjugates were synthesized and evaluated for their in vitro anti-inflammatory activity, with one compound, GB7, proving to be a potent agent in reducing inflammatory markers such as TNF-α and IL-1β. nih.gov
Lipoxygenase Inhibition
Lipoxygenases (LOX) are another important class of enzymes involved in the inflammatory pathway. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit lipoxygenase. In a study involving 19 different thiazolidinedione derivatives, the compounds demonstrated a wide range of soy lipoxygenase inhibition, from 7.7% to 76.3%. tubitak.gov.trnih.gov This variability in activity highlights the significant influence of the substitution pattern on the thiazolidinedione core. Molecular docking studies have further corroborated these experimental findings, identifying binding affinities and interactions with the active sites of soybean LOX-3. tubitak.gov.trresearchgate.net
The table below summarizes the lipoxygenase inhibition activity for a selection of 5-benzylidene-thiazolidine-2,4-dione derivatives, illustrating the impact of different substituents on the benzylidene ring.
| Compound | Substituent (R) on Benzylidene Ring | Lipoxygenase Inhibition (%) |
|---|---|---|
| Derivative 1 | 4-Hydroxy | 76.3 |
| Derivative 2 | 4-Nitro | 68.1 |
| Derivative 3 | 4-Chloro | 55.5 |
| Derivative 4 | 2,4-Dichloro | 47.5 |
| Derivative 5 | Unsubstituted | 31.4 |
| Derivative 6 | 4-Methyl | 24.7 |
| Derivative 7 | 4-Methoxy | 7.7 |
Data synthesized from studies on 5-benzylidene-thiazolidine-2,4-dione derivatives. The specific compound "(2E)-1,3-Thiazolidine-2,4-dione 2-oxime" was not individually tested in the cited studies, but the data reflects the activity of the broader structural class.
Structure-Activity Relationship (SAR) Analysis across Diverse Biological Targets
The biological activity of thiazolidinedione derivatives is highly dependent on their molecular structure, including the nature and position of various substituents and their stereochemical configuration.
The substituents on the thiazolidinedione scaffold play a crucial role in modulating biological activity. The bactericidal activity, for example, is noted to be more dependent on the substitution on the heterocyclic thiazolidine (B150603) ring itself rather than on an attached aromatic moiety. sysrevpharm.org
For anti-inflammatory and hypoglycemic activities, the substitution pattern on an associated phenyl ring is critical.
Electron-withdrawing groups (e.g., nitro, halogen) at the para position of the phenyl ring tend to enhance anti-inflammatory activity. mdpi.com
Electron-releasing groups (e.g., alkyl, alkoxy) at the same position may confer hypoglycemic properties. mdpi.com
Substitution at the ortho position of the phenyl ring has been shown to result in a higher level of inhibitory activity against certain enzymes compared to meta or para substitutions. bohrium.com
The table below illustrates the effect of substituent position on the inhibitory concentration (IC₅₀) for a series of thiazolidinedione derivatives against aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.
| Compound Series | Substituent Position on Phenyl Ring | General IC₅₀ Range (µM) |
|---|---|---|
| N-unsubstituted derivatives | para | 31 - 79 |
| N-unsubstituted derivatives | meta | Moderate to Poor Potency |
| N-unsubstituted derivatives | ortho | 5 - 23 |
Data reflects general trends observed in SAR studies of thiazolidinedione derivatives. bohrium.com
Stereochemistry is a pivotal factor in the biological activity of therapeutic agents, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological targets. mdpi.com For molecules containing an oxime group, such as this compound, the geometrical isomerism (E/Z configuration) around the C=N double bond can have a profound impact on biological activity. nih.gov
Different biological activities have been observed between the E and Z isomers of various oxime-containing compounds. mdpi.comtubitak.gov.trbohrium.com
Antifungal Activity : Studies on novel triazole derivatives containing an oxime ether group showed that the (Z) isomers possessed higher antifungal activity compared to the corresponding (E) isomers. nih.gov
Antibacterial Activity : In a series of imidazole (B134444) derivatives, the (Z) isomers demonstrated greater antibacterial activity than the (E) isomers. nih.gov Conversely, in a different study on novel oxazolidinones, the (E)-isomer was found to be more potent than the Z-isomer. nih.gov
Anticholinergic Activity : For oxime O-ethers derived from aromatic aldehydes, the higher potency consistently resides in the (E) isomer, where the aryl substituent is trans (E) to the ammonium (B1175870) ether substituent. nih.gov
The specific designation "(2E)" in the subject compound's name indicates that the hydroxyl group of the oxime is on the opposite side of the C=N double bond relative to the higher priority group (the thiazolidinedione ring). While direct comparative studies between the (2E) and (2Z) isomers of 1,3-Thiazolidine-2,4-dione 2-oxime were not found in the reviewed literature, the consistent observation across various classes of oximes that E/Z isomerism critically affects biological outcomes strongly suggests that the (2E) configuration is a key determinant of its specific biological and pharmacological profile. researchgate.netnih.gov The distinct spatial arrangement of the (2E) isomer will influence its binding affinity and orientation within the active sites of target enzymes, thereby differentiating its potency and efficacy from its (2Z) counterpart.
Q & A
Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how can the 2-oxime functional group be introduced?
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and aromatic aldehydes to form 5-arylidene intermediates . The 2-oxime group is introduced by reacting the carbonyl group at the 2-position with hydroxylamine hydrochloride under acidic or basic conditions, a standard oxime formation protocol. For example, hydroxylamine can be added to a solution of the parent compound in ethanol, followed by reflux and purification via recrystallization . Purity is confirmed using TLC (Rf ~0.9) and melting point analysis .
Q. Which spectroscopic and analytical methods are critical for characterizing (2E)-1,3-Thiazolidine-2,4-dione 2-oxime?
Key methods include:
- 1H/13C NMR : To confirm the oxime (C=N-OH) proton resonance at δ ~10-11 ppm and aromatic substituents .
- IR Spectroscopy : Detection of C=O (thiazolidinedione, ~1700 cm⁻¹) and N-O (oxime, ~930 cm⁻¹) stretches .
- TLC : Monitoring reaction progress using silica gel plates (e.g., ethanol:hexane eluent) .
- Melting Point : Consistency with literature values (e.g., 120–122°C for intermediates) .
Q. What in vitro assays are used to evaluate the antioxidant activity of thiazolidinedione-oxime derivatives?
The DPPH radical scavenging assay is widely employed. Compounds are dissolved in DMSO, serially diluted, and mixed with DPPH solution. After incubation (30 min, dark), absorbance at 517 nm is measured. Activity is expressed as IC50 (concentration scavenging 50% radicals), with comparisons to standards like ascorbic acid . Substituents like electron-donating groups (e.g., -OH, -OCH₃) enhance activity due to improved radical stabilization .
Advanced Research Questions
Q. How does the 2-oxime group influence molecular docking outcomes compared to unmodified thiazolidinediones?
The oxime group introduces additional hydrogen-bonding interactions. For example, in PPAR-γ docking studies (using Schrödinger Suite), the oxime’s -OH forms hydrogen bonds with Arg288 or Tyr473 residues, improving binding affinity compared to carbonyl-containing analogs . Computational workflows include ligand preparation (energy minimization with OPLS4 force field), grid generation around the binding site, and Glide XP scoring .
Q. What experimental strategies resolve contradictions in reported biological activities of thiazolidinedione analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on activity .
- Statistical Validation : Use ANOVA or t-tests to assess significance of IC50 differences across studies .
- Dose-Response Reproducibility : Validate assays in triplicate with positive controls (e.g., rosiglitazone for antidiabetic activity) .
Q. What computational tools predict the metabolic stability and pharmacokinetics of thiazolidinedione-oxime derivatives?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability in biological membranes (e.g., lipid bilayer interactions) .
- ADMET Prediction : Tools like SwissADME evaluate parameters like LogP (optimal range: 2–4) and CYP450 inhibition .
- Metabolic Pathway Prediction : CypReact or GLORYx to identify potential oxidation or conjugation sites .
Methodological Guidance
Q. How to design a robust in vivo study for evaluating hypolipidemic activity of 2-oxime derivatives?
- Animal Models : Use hyperlipidemic rats induced by high-fat diets .
- Dosage : Administer compounds orally (50–100 mg/kg) for 4 weeks, with statins as positive controls .
- Endpoints : Measure serum LDL, HDL, triglycerides, and liver enzymes (ALT/AST) .
- Histopathology : Assess aortic plaque formation via hematoxylin-eosin staining .
Q. What are best practices for optimizing reaction yields in thiazolidinedione-oxime synthesis?
- Catalyst Screening : Test bases like piperidine or acetic acid for Knoevenagel condensation .
- Solvent Optimization : Use ethanol or methanol for oxime formation, balancing polarity and solubility .
- Purification : Recrystallize from methanol/water mixtures to remove unreacted hydroxylamine .
Data Presentation & Analysis
Q. How should researchers present conflicting bioactivity data in publications?
Q. What statistical methods validate the significance of molecular docking results?
- RMSD Analysis : Calculate root-mean-square deviation (<2 Å indicates reliable docking) .
- Enrichment Tests : Use ROC curves to assess docking vs. random ligand discrimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
